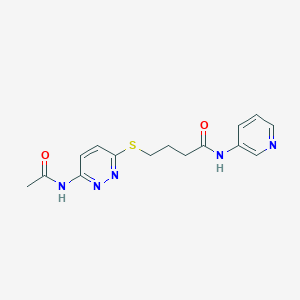![molecular formula C16H18N4O3S B2518044 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide CAS No. 392253-67-7](/img/structure/B2518044.png)
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photoreactive Materials
Research into oligothiophene-functionalized dimethyldihydropyrenes, which share structural similarities with the specified compound, has shown these materials to be photochromic. They exhibit the ability to switch between forms when exposed to light, which could be useful in developing switchable conducting molecules for electronic or photonic applications (Robinson, Sauro, & Mitchell, 2009).
Molecular Synthesis and Structure
Compounds related to N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide have been synthesized and analyzed for their structural properties. For instance, the synthesis and crystal structure analysis of similar nitrobenzoyl and tert-butyl based compounds provide insights into their conformational behaviors and potential applications in material science or molecular engineering (Gholivand et al., 2009).
Catalytic and Inorganic Chemistry
Studies on ruthenium(II) nitrosyl complexes with pyridine-functionalized N-heterocyclic carbenes, which share some structural characteristics with the compound , have shown catalytic activities in transfer hydrogenation of ketones. This indicates potential applications of such compounds in catalysis and synthetic organic chemistry (Cheng et al., 2009).
Supramolecular Chemistry
The ability to form supramolecular assemblies through specific interactions, as observed in studies with p-tert-butyl thiacalix[4]arenes, suggests that similar compounds could be employed in the design of nanoscale structures and devices for applications in nanotechnology and materials science (Yushkova et al., 2012).
Direcciones Futuras
Pyrazole derivatives, due to their diverse functionalities, continue to be an area of interest in organic and medicinal chemistry . Future research may focus on developing new synthetic methods for pyrazole derivatives, exploring their potential applications, and studying their biological activities .
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of drugs like ceftolozane , which is a cephalosporin antibiotic. Cephalosporins primarily target bacterial cell wall synthesis, specifically the penicillin-binding proteins (PBPs) that cross-link peptidoglycans in the bacterial cell wall.
Mode of Action
This inhibition weakens the bacterial cell wall, leading to cell lysis and death .
Biochemical Pathways
If it acts like other cephalosporins, it would affect the bacterial cell wall synthesis pathway by inhibiting the cross-linking of peptidoglycans .
Result of Action
If it acts like other cephalosporins, it would lead to the weakening of the bacterial cell wall, resulting in cell lysis and death .
Propiedades
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-16(2,3)19-14(12-8-24-9-13(12)18-19)17-15(21)10-5-4-6-11(7-10)20(22)23/h4-7H,8-9H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQCTVHBDLVNSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2517963.png)
![2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B2517965.png)

![4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2517968.png)

![5-(4-Fluorophenyl)-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2517970.png)

![3-((4-methyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2517972.png)
![2-hydroxy-N-(1-hydroxybutan-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2517973.png)

![2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2517975.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2517980.png)
![3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2517983.png)
